2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole
Description
This compound features a 1-methyl-1H-1,3-benzodiazole (benzimidazole) core linked via a piperazine ring to a 2-ethoxybenzenesulfonyl group. The methyl group at the 1-position of the benzodiazole enhances stability by preventing tautomerization, a common feature in benzimidazole derivatives .
Properties
IUPAC Name |
2-[4-(2-ethoxyphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-3-27-18-10-6-7-11-19(18)28(25,26)24-14-12-23(13-15-24)20-21-16-8-4-5-9-17(16)22(20)2/h4-11H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEGQPCXYIYXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:
Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Attachment of the Ethoxybenzenesulfonyl Group: This step involves the sulfonylation of the piperazine ring with ethoxybenzenesulfonyl chloride under basic conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to alpha1-adrenergic receptors, affecting signal transduction pathways and resulting in physiological effects.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Sulfonyl Substituent | Benzodiazole Substituent | Key Properties |
|---|---|---|---|---|---|
| 2-[4-(2-Ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole | C18H20N4O3S | 372.44 | 2-ethoxybenzenesulfonyl | 1-methyl | Balanced lipophilicity, stable core |
| 2-[4-(2-Methoxybenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole (BG15248) | C18H20N4O3S | 372.44 | 2-methoxybenzenesulfonyl | None (1H) | Higher solubility, unstable tautomerization |
| 2-[4-(4-tert-Butylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole | C22H28N4O2S | 428.54 | 4-tert-butylbenzenesulfonyl | 1-methyl | High lipophilicity, steric bulk |
| Methyl 4-(4-(2-(4-Trifluoromethylphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C7) | C30H24F3N3O3 | 555.53 | N/A (quinoline-carbonyl) | N/A | Electron-withdrawing CF3, π-stacking |
Research Findings and Implications
- Substituent Position : Ortho-substituted sulfonyl groups (e.g., ethoxy, methoxy) favor interactions with polar binding pockets, while para-substituted bulky groups (e.g., tert-butyl) enhance hydrophobic interactions .
- Linker Type : Sulfonyl groups provide stronger hydrogen-bonding capacity than carbonyl or methanesulphonate linkers, critical for target engagement .
- Benzodiazole Methylation : The 1-methyl group stabilizes the benzodiazole core, reducing metabolic degradation compared to unmethylated analogues .
Biological Activity
The compound 2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a member of the benzodiazole family, known for its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on available research data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H22N4O3S
- Molecular Weight : 362.45 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The piperazine moiety is known to enhance solubility and bioavailability, which are critical for pharmacological efficacy. The sulfonyl group may facilitate interactions with specific enzymes or receptors involved in disease pathways.
Antimicrobial Activity
Research indicates that compounds containing piperazine rings often exhibit antimicrobial properties. In vitro studies have shown that derivatives of piperazine can inhibit the growth of various bacterial and fungal strains, suggesting potential applications in treating infections .
Anticancer Potential
The benzodiazole core is associated with anticancer activity due to its ability to interfere with DNA replication and repair mechanisms. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
CNS Activity
Benzodiazoles are also known for their effects on the central nervous system (CNS). They may act as anxiolytics or sedatives by enhancing GABA receptor activity. The specific interactions of this compound with neurotransmitter systems warrant further investigation to elucidate its potential as a therapeutic agent for anxiety and related disorders .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
